1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrimidinyl group, a piperidinyl group, and an ethan-1-ol moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloropyrimidin-4-yl and piperidin-4-yl derivatives.
Reaction Conditions: The reaction involves nucleophilic substitution, where the piperidin-4-yl group is introduced to the 6-chloropyrimidin-4-yl moiety under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of biological probes and imaging agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: Similar structure but lacks the ethan-1-ol group.
[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol: Similar pyrimidinyl group but different cyclic structure.
Uniqueness: The presence of the ethan-1-ol group in 1-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol provides unique chemical properties and reactivity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
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Properties
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-2-4-15(5-3-9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVXEJWILZZYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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